5-Bromo-2-(1-chloroethyl)pyrimidine: A Comprehensive Guide to Synthesis, Mechanistic Pathways, and Characterization
5-Bromo-2-(1-chloroethyl)pyrimidine: A Comprehensive Guide to Synthesis, Mechanistic Pathways, and Characterization
Introduction & Strategic Significance
5-Bromo-2-(1-chloroethyl)pyrimidine (CAS: 1514124-47-0)[1] is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery. Featuring an electrophilic 1-chloroethyl group at the C2 position and a cross-coupling-ready bromine atom at the C5 position, this scaffold enables orthogonal functionalization. It serves as a critical intermediate in the synthesis of APJ receptor agonists[2], mutant IDH1/IDH2 inhibitors[3], and novel antibacterial compounds[4].
As a Senior Application Scientist, I have structured this technical guide to move beyond a simple list of steps. Here, we will dissect a robust, self-validating three-step synthetic methodology, explain the mechanistic causality behind reagent selection, and provide comprehensive analytical characterization data.
Retrosynthetic Analysis & Strategic Planning
The target molecule requires the installation of a 1-chloroethyl moiety on an electron-deficient pyrimidine ring. The most reliable approach involves the chlorination of a secondary alcohol, 1-(5-bromopyrimidin-2-yl)ethanol (CAS: 1459771-55-1). This alcohol is accessed via the reduction of 1-(5-bromopyrimidin-2-yl)ethanone (CAS: 1189169-37-6)[5], which is constructed through the chemoselective nucleophilic addition of a methyl Grignard reagent to 5-bromo-2-cyanopyrimidine (CAS: 38275-57-9)[6].
Synthetic pathway from 5-bromo-2-cyanopyrimidine to the target 1-chloroethyl derivative.
Step-by-Step Synthesis Protocols & Mechanistic Causality
Step 1: Synthesis of 1-(5-Bromopyrimidin-2-yl)ethanone
Protocol:
-
Dissolve 5-bromo-2-cyanopyrimidine (1.0 equiv)[7] in anhydrous THF under an inert argon atmosphere.
-
Cool the reaction mixture strictly to 0 °C using an ice-water bath.
-
Dropwise add methylmagnesium bromide (MeMgBr, 1.4 M in Toluene/THF, 1.1 equiv) over 30 minutes[2].
-
Stir at 0 °C for 2 hours.
-
Quench carefully with saturated aqueous NH
Cl, followed by the addition of 3.0 N HCl to adjust the pH to 1. Stir overnight to hydrolyze the intermediate imine to the ketone[2]. -
Neutralize, extract with ethyl acetate, dry over Na
SO , and concentrate in vacuo.
Expertise & Causality: The choice of MeMgBr over methyllithium (MeLi) is critical here. Organolithium reagents are highly prone to triggering halogen-metal exchange at the C5-bromo position, leading to debrominated side products. By using the less reactive Grignard reagent and strictly maintaining the temperature at 0 °C, the nucleophilic attack is highly chemoselective for the electrophilic nitrile carbon[2].
Step 2: Reduction to 1-(5-Bromopyrimidin-2-yl)ethan-1-ol
Protocol:
-
Dissolve the crude 1-(5-bromopyrimidin-2-yl)ethanone in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Portion-wise add sodium borohydride (NaBH
, 1.2 equiv). -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with water, evaporate the methanol under reduced pressure, and extract the aqueous layer with dichloromethane (DCM).
-
Purify via silica gel chromatography to yield the secondary alcohol[4].
Expertise & Causality:
Sodium borohydride in methanol is selected for its mild, chemoselective reducing properties. Stronger hydrides, such as lithium aluminum hydride (LiAlH
Step 3: Chlorination to 5-Bromo-2-(1-chloroethyl)pyrimidine
Protocol:
-
Dissolve 1-(5-bromopyrimidin-2-yl)ethan-1-ol in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool to 0 °C and add thionyl chloride (SOCl
, 1.5 equiv) dropwise. -
Reflux the mixture for 2-3 hours.
-
Cool to room temperature, concentrate under reduced pressure to remove excess SOCl
, and partition between DCM and saturated NaHCO . -
Dry the organic layer and concentrate to afford the target chloride[1].
Expertise & Causality:
The addition of catalytic DMF generates a Vilsmeier-Haack type intermediate, which reacts with the alcohol to form a chlorosulfite ester. This ensures a clean S
Analytical Characterization
Robust characterization is essential to validate the structural integrity of this bifunctional product.
Mass Spectrometry (MS)
The presence of one bromine atom and one chlorine atom creates a highly distinctive isotopic signature in mass spectrometry. Bromine exists as roughly a 1:1 ratio of
Table 1: MS Isotopic Pattern Analysis for C
| Ion | m/z | Relative Abundance | Isotopic Composition |
| M | 220.0 | ~75% | |
| M+2 | 222.0 | ~100% (Base Peak) | ( |
| M+4 | 224.0 | ~25% |
Nuclear Magnetic Resonance (NMR)
The symmetry of the pyrimidine ring (excluding the chiral center at the 1-chloroethyl group) simplifies the
Table 2:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.80 | Singlet (s) | 2H | Pyrimidine C4-H, C6-H |
| 5.25 | Quartet (q, J = 6.8 Hz) | 1H | -CH(Cl)- (Aliphatic Methine) |
| 1.95 | Doublet (d, J = 6.8 Hz) | 3H | -CH |
Table 3:
| Chemical Shift (ppm) | Assignment |
| 167.5 | Pyrimidine C2 |
| 158.2 | Pyrimidine C4, C6 |
| 119.0 | Pyrimidine C5 (C-Br) |
| 58.5 | -CH(Cl)- (Aliphatic Methine) |
| 23.0 | -CH |
Applications in Drug Discovery: Orthogonal Reactivity
The strategic value of 5-bromo-2-(1-chloroethyl)pyrimidine lies in its orthogonal reactivity. The C2 1-chloroethyl group acts as a hard electrophile, readily undergoing S
Orthogonal reactivity logic demonstrating selective functionalization at C2 and C5 positions.
References
-
CymitQuimica. "5-Bromo-2-(1-chloroethyl)pyrimidine CAS: 1514124-47-0". CymitQuimica Catalog.
-
WIPO (PCT) WO2018097945A1. "Heteroaryl-substituted triazoles as apj receptor agonists." Google Patents.
-
WIPO (PCT) WO2018118793A1. "Antibacterial compounds." Google Patents.
-
US Patent US9422269B2. "Inhibitors of mutant IDH." Google Patents.
-
PubChem. "5-Bromopyrimidine-2-carbonitrile (CID 686546)." National Center for Biotechnology Information.
Sources
- 1. CAS: 1514124-47-0 | CymitQuimica [cymitquimica.com]
- 2. WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1-(5-bromopyrimidin-2-yl)ethanol - CAS号 1459771-55-1 - 摩熵化学 [molaid.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-Bromopyrimidine-2-carbonitrile | CAS 38275-57-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546 - PubChem [pubchem.ncbi.nlm.nih.gov]
